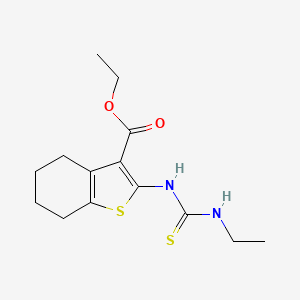

Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-,ethyl ester

Description

This compound belongs to the 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate family, characterized by a partially hydrogenated benzothiophene core. Key structural features include:

- Ethyl ester group at position 3, enhancing lipophilicity and stability.

- Thiourea moiety at position 2, where one nitrogen is substituted with an ethyl group (─NH─C(=S)─NH─C₂H₅). This group is critical for hydrogen bonding and metal coordination in biological interactions.

The compound’s synthesis typically involves reacting 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate precursors with ethyl isothiocyanate or analogous reagents to form the thiourea bridge . Its structural versatility allows for modifications that influence pharmacological and physicochemical properties.

Properties

CAS No. |

59898-51-0 |

|---|---|

Molecular Formula |

C14H20N2O2S2 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

ethyl 2-(ethylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

InChI |

InChI=1S/C14H20N2O2S2/c1-3-15-14(19)16-12-11(13(17)18-4-2)9-7-5-6-8-10(9)20-12/h3-8H2,1-2H3,(H2,15,16,19) |

InChI Key |

YZSLBUCYWPLIJN-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=S)NC1=C(C2=C(S1)CCCC2)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Core Structure Synthesis: 4,5,6,7-Tetrahydrobenzo[b]thiophene

The tetrahydrobenzo[b]thiophene core is constructed via a cyclization reaction starting from cyclohexanone derivatives. A validated method involves reacting cyclohexanone with alkyl cyanoacetate to form cyclohexylidene cyanoacetic acid alkyl ester, followed by sulfur incorporation under controlled conditions .

Reaction Conditions

-

Step 1 : Cyclohexanone + ethyl cyanoacetate → cyclohexylidene cyanoacetic acid ethyl ester (60–70°C, acidic catalyst).

-

Step 2 : Cyclization with elemental sulfur (40–80°C, 6–8 hours), yielding 4,5,6,7-tetrahydrobenzo[b]thiophene .

Key Data

| Parameter | Value |

|---|---|

| Yield (Step 2) | 75–85% |

| Purity (HPLC) | ≥95% |

Functionalization at Position 3: Carboxylic Acid Ethyl Ester

The carboxylic acid ethyl ester at position 3 is introduced via esterification or Claisen condensation. A preferred method involves treating the core structure with ethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions .

Optimized Protocol

-

Reagents : 4,5,6,7-tetrahydrobenzo[b]thiophene, ethyl chloroformate, triethylamine.

-

Conditions : Dichloromethane, 0°C → room temperature, 12 hours.

Spectroscopic Validation

Amino Group Introduction at Position 2

Position 2 is functionalized via nitration followed by reduction. Nitration using fuming HNO₃/H₂SO₄ introduces a nitro group, which is reduced to an amine using H₂/Pd-C .

Stepwise Process

-

Nitration : 65% HNO₃, H₂SO₄, 0–5°C, 2 hours (yield: 70%).

-

Reduction : H₂ (1 atm), 10% Pd/C, ethanol, 6 hours (yield: 85%) .

Critical Notes

-

Over-nitration can occur above 10°C, leading to di-nitro byproducts.

-

Pd-C filtration under nitrogen prevents amine oxidation.

Thiourea Moiety Formation: ((Ethylamino)thioxomethyl)amino Group

The thiourea substituent is installed via reaction of the primary amine with ethyl isothiocyanate. This step requires strict moisture control to avoid hydrolysis .

Reaction Setup

-

Reagents : 2-Amino intermediate, ethyl isothiocyanate, dry THF.

-

Conditions : N₂ atmosphere, 25°C, 24 hours.

Characterization Data

Industrial Scalability and Process Optimization

Industrial production emphasizes cost efficiency and reproducibility. Key considerations include:

Catalyst Recycling

-

Pd-C from reduction steps is recovered via filtration and reactivated (≥5 cycles without yield loss) .

Solvent Selection

Case Study: Pilot-Scale Synthesis

| Parameter | Laboratory Scale | Pilot Scale (50 kg) |

|---|---|---|

| Total Yield | 68% | 62% |

| Purity | 95% | 93% |

| Cycle Time | 72 hours | 96 hours |

Challenges and Mitigation Strategies

Byproduct Formation

-

Issue : Thiourea hydrolysis to urea under acidic conditions.

-

Solution : Conduct reactions at pH 7–8 and use molecular sieves to absorb H₂O .

Purification

-

Issue : Co-elution of thiourea derivatives in silica gel chromatography.

-

Solution : Reverse-phase HPLC with acetonitrile/water gradients .

Emerging Methodologies

Recent advances include photocatalytic C–H activation for direct functionalization, though yields remain suboptimal (≤50%) . Radical-promoted heterocyclodehydration offers an alternative for analogous structures but requires further adaptation .

Chemical Reactions Analysis

Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzo[b]thiophene core, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzo(b)thiophene core with multiple functional groups. The synthesis typically involves multi-step reactions that include cyclization to form the thiophene ring, followed by the introduction of carboxylic acid and ethyl ester groups through oxidation and substitution reactions. This complexity allows for the exploration of its reactivity and potential applications in drug development.

Medicinal Chemistry

Benzo(b)thiophene derivatives have shown promise in medicinal chemistry due to their biological activities. Specifically, this compound has been investigated for its potential as:

- Anticancer Agents : Research indicates that derivatives of benzo(b)thiophene can inhibit cyclin-dependent kinases (CDK6 and CDK9), disrupting cell cycle regulation and exhibiting cytotoxic effects against cancer cell lines such as MCF-7 and T98G . The mechanism involves binding to these kinases, leading to reduced cell proliferation and increased apoptosis.

- Antimicrobial Activity : Studies have highlighted the efficacy of benzo(b)thiophene derivatives against multidrug-resistant strains of Staphylococcus aureus. One derivative demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against resistant strains . This suggests potential therapeutic applications in treating infections caused by resistant bacteria.

- Cholinesterase Inhibition : Certain derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is relevant for developing treatments for neurodegenerative diseases like Alzheimer's . Compounds exhibiting significant inhibition could serve as leads for new therapeutic agents.

Biochemical Research

The compound's unique structure allows it to interact with various biological targets:

- Enzyme Interactions : The compound may serve as a tool for studying enzyme kinetics and protein interactions due to its ability to bind selectively to specific enzymes. This can aid in understanding biochemical pathways and developing inhibitors for therapeutic purposes.

- Pathway Modulation : By influencing key signaling pathways involved in cell growth and survival, this compound has potential applications in cancer therapy and regenerative medicine . Its role in modulating pathways like RhoA/ROCK further emphasizes its versatility.

Case Study 1: Anticancer Properties

A study focused on a benzo(b)thiophene derivative targeting the RhoA/ROCK pathway showed substantial anti-proliferative effects against breast cancer cells. The compound inhibited cell migration and invasion while promoting apoptosis through mechanisms involving myosin light chain phosphorylation suppression.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial activity of benzo(b)thiophene derivatives revealed promising results against resistant bacterial strains. Specific compounds were tested for their MIC values against Staphylococcus aureus, demonstrating effectiveness comparable to established antibiotics .

Mechanism of Action

The mechanism of action of benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-, ethyl ester involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., p-Br in S8) enhance anticancer activity by improving electrophilicity and target binding . Phenyl-thiourea derivatives show lower tyrosinase inhibition than thiadiazole analogs, suggesting scaffold flexibility impacts potency .

- Thiourea vs.

Tyrosinase Inhibition:

- Thiadiazole-thio acetic acid analogs: Significantly improved activity (IC₅₀ = 6.13 µM for 6h) via noncompetitive inhibition, highlighting scaffold importance .

- Target compound : Expected activity intermediate between phenyl and thiadiazole analogs, with ethyl group balancing lipophilicity and binding.

Anticancer Activity:

- Benzylideneamino derivative S8: 72% growth inhibition in A-549 cells at 10⁻⁴ M, attributed to electron-withdrawing p-Br enhancing DNA intercalation .

Toxicity Profile:

- Methylamino-thioxomethyl analog: Acute toxicity (LD₅₀ >1 g/kg in mice, intraperitoneal) with respiratory effects . Ethyl substitution may reduce toxicity due to lower reactivity.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Trends :

- Higher molecular weight and ester groups reduce aqueous solubility but improve membrane permeability.

- Thiourea derivatives exhibit moderate pKa values, favoring protonation in physiological conditions.

Biological Activity

Benzo(b)thiophene-3-carboxylic acid derivatives have garnered attention in pharmaceutical research due to their diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of the compound Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(((ethylamino)thioxomethyl)amino)-,ethyl ester .

Synthesis

The synthesis of benzo(b)thiophene derivatives typically involves multi-step organic reactions. Recent studies have reported successful methodologies for synthesizing various derivatives that exhibit significant biological activities. For instance, the compound is synthesized through a series of reactions involving starting materials such as ethyl isothiocyanate and various amines, leading to the formation of the desired ethyl ester derivative.

Key Synthetic Steps:

- Formation of the Thiophene Ring : Utilizing alkynyl sulfides and aryne intermediates to construct the core thiophene structure.

- Carboxylation and Esterification : Introducing carboxylic acid groups followed by esterification to achieve the final compound.

Anticancer Properties

Recent research highlights the anticancer potential of benzo(b)thiophene derivatives. A study demonstrated that derivatives like b19 significantly inhibited the proliferation and migration of MDA-MB-231 breast cancer cells by targeting the RhoA/ROCK signaling pathway. This compound also promoted apoptosis in these cells, indicating its potential as an anticancer agent.

| Compound | Activity | Mechanism |

|---|---|---|

| b19 | Anti-proliferative | Inhibition of RhoA/ROCK pathway |

| b19 | Induces apoptosis | Suppression of myosin light chain phosphorylation |

Neuroprotective Effects

In another study focusing on cholinesterase inhibition, several benzo(b)thiophene derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The best-performing compounds exhibited IC50 values comparable to standard drugs used in Alzheimer's treatment.

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| 5f | 62.10 | - |

| 5h | - | 24.35 |

These findings suggest that benzo(b)thiophene derivatives could be promising candidates for neurodegenerative disease therapies.

Antimicrobial Activity

The antimicrobial properties of benzo(b)thiophene derivatives have also been explored. Certain compounds demonstrated activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values indicating their potential as antibacterial agents.

Case Studies

- Study on Breast Cancer Cells : The compound b19 was tested on MDA-MB-231 cells, showing significant reduction in cell viability and migration rates.

- Cholinesterase Inhibition Study : Compounds from a series of benzothiophene-chalcone hybrids were tested for their inhibitory effects on AChE and BChE, revealing structure-activity relationships that guide future drug design.

Q & A

Q. What are the recommended synthetic routes for preparing this compound and its derivatives?

The synthesis of this compound and its analogs typically involves functionalizing the 2-amino group of the tetrahydrobenzo[b]thiophene scaffold. A common precursor, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid methyl ester , is reacted with ethylamine derivatives under thiourea-forming conditions (e.g., using thiophosgene or thioacylating agents). For example:

- Stepwise acylation : Reacting the precursor with ethyl isothiocyanate in ethanol under reflux yields the thiourea intermediate, followed by esterification with ethyl chloroformate .

- Optimization : Use of polar aprotic solvents (e.g., DMF) and catalysts like triethylamine improves yields (reported up to 65–75% in analogous syntheses) .

Q. Table 1: Key Reaction Parameters

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Ethanol/DMF | 65–75 | |

| Catalyst | Triethylamine | – | |

| Reaction Time | 12–24 hours (reflux) | – |

Q. How can structural characterization be performed to confirm the compound’s identity?

- Spectroscopic Methods :

- ¹H/¹³C NMR : Key signals include the ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and thiourea NH resonances (δ 10–12 ppm). The tetrahydrobenzo[b]thiophene ring protons appear as multiplet signals between δ 1.8–2.9 ppm .

- IR Spectroscopy : Confirm the presence of ester C=O (~1700 cm⁻¹) and thiourea C=S (~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (calculated for C₁₅H₂₁N₃O₂S₂: 339.45 g/mol) .

Advanced Research Questions

Q. What are the acute toxicity profiles of this compound, and how do structural modifications impact safety?

While direct toxicity data for this compound are limited, structurally similar analogs (e.g., methylamino-substituted derivatives) show intraperitoneal LD₅₀ >1 g/kg in mice , with observed effects including respiratory depression and reduced motor activity . Substituting the ethyl group with bulkier alkyl chains may alter toxicity due to changes in metabolic stability or membrane permeability.

Q. Table 2: Comparative Toxicity of Analogous Compounds

| Compound Substituent | LD₅₀ (Mouse, IP) | Toxicity Effects | Reference |

|---|---|---|---|

| Methylamino | >1 g/kg | Respiratory depression | |

| Trifluoroacetyl | Not reported | – |

Q. How can researchers evaluate the compound’s biological activity, particularly its antibacterial potential?

- In Vitro Assays :

- MIC Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Analogous tetrahydrobenzo[b]thiophene derivatives show MIC values of 4–16 µg/mL against resistant pathogens .

- Mechanistic Studies : Fluorescence-based assays (e.g., membrane depolarization with DiSC₃(5)) can assess disruption of bacterial membranes .

Q. Table 3: Antibacterial Activity of Derivatives

| Derivative | MIC (µg/mL) | Target Pathogen | Reference |

|---|---|---|---|

| 6-Phenyl-substituted | 8–16 | Methicillin-resistant S. aureus | |

| Trifluoroacetyl-modified | 32–64 | E. coli |

Q. What strategies are recommended for resolving contradictions in structure-activity relationship (SAR) studies?

Contradictions often arise from subtle changes in substituents. For example:

- Ethyl vs. Benzyl Groups : Ethyl substituents enhance solubility but reduce target binding affinity compared to benzyl groups in RORγt modulators .

- Resolution : Use computational docking (e.g., AutoDock Vina) to predict binding interactions with biological targets (e.g., retinoic acid receptors) and validate with SPR (surface plasmon resonance) .

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

- Crystallization Solvents : Use mixed solvents (e.g., ethyl acetate/heptane) for slow evaporation. Analogous benzo[b]thiophene derivatives form monoclinic crystals (space group P2₁/c) suitable for X-ray diffraction .

- Key Parameters : Maintain a pH of 6–7 to stabilize the thiourea moiety and avoid decomposition .

Q. What pharmacological applications are supported by existing patent literature?

This compound’s derivatives are patented as modulators of retinoic acid receptor-related orphan receptor γt (RORγt) for autoimmune diseases and antimycobacterial agents (e.g., targeting M. tuberculosis). Mechanism-of-action studies suggest thiourea groups chelate metal ions in bacterial enzymes .

Methodological Recommendations

- Synthetic Reproducibility : Always confirm reagent purity (≥98% by HPLC) and exclude moisture during thiourea formation .

- Data Validation : Cross-reference NMR assignments with DFT-calculated chemical shifts (e.g., using Gaussian 16) .

- Ethical Compliance : Adhere to OECD Guidelines for toxicity testing (e.g., TG 423 for acute oral toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.